![molecular formula C16H17F2N3O3S B2494119 N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide CAS No. 341967-39-3](/img/structure/B2494119.png)
N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide often involves multiple steps, including cyclization, methylation, and oxidation processes. For instance, the synthesis of similar sulfonyl pyrimidines has been achieved from precursors through cyclization and subsequent methylation and oxidation, demonstrating a method that could be adapted for the synthesis of our compound of interest. These processes highlight the complexity and the meticulous approach required in the synthesis of such molecules, ensuring the introduction of specific functional groups at designated positions within the molecule (Hongbin, 2011).
Molecular Structure Analysis
The molecular structure of compounds containing pyridine and sulfonyl groups is characterized by their distinct electronic and geometric configurations. X-ray crystallography and spectroscopic methods are crucial for confirming these structures, where features like bond angles, electron density distribution, and molecular conformations are meticulously analyzed. Such structural analyses provide insights into the compound's reactivity and interaction capabilities, which are essential for understanding its chemical behavior (Qin et al., 2006).
Chemical Reactions and Properties
The reactivity of this compound is influenced by its functional groups. For example, the presence of sulfonyl and pyridinyl groups can facilitate a variety of chemical reactions, such as nucleophilic substitution, due to the electron-withdrawing nature of these groups. This can lead to the formation of new compounds through reactions with nucleophiles or the modification of the compound under different chemical conditions. Additionally, the compound's ability to participate in charge-transfer complexes indicates its potential in electronic applications (Iwatsuki et al., 1993).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Modified Synthesis Techniques : A study focused on the modified synthesis of a compound related to N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide. This synthesis process included N-oxidation, one-pot synthesis, oxidation with H2O2, and a final chlorination step. The process was evaluated for its green metrics, indicating its efficiency and environmental impact (Gilbile et al., 2017).
Soluble Fluorinated Polyamides : Research explored the synthesis of new soluble fluorinated polyamides containing pyridine and sulfone moieties, relevant to the structure of this compound. These polyamides showed excellent solubility and good thermal stability, indicating potential applications in various fields (Liu et al., 2013).
Synthesis of Pyrimidine Derivatives : A study on the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, a compound similar in structure, highlighted a process involving cyclization, methylation, and oxidation. This indicates the chemical reactivity and synthesis pathways of related compounds (Hongbin, 2011).
Development of Novel Polymers : Research into the synthesis and characterization of soluble polyimides derived from polycondensation involving pyridine and fluorine elements, akin to the structure of this compound, was conducted. These polymers demonstrated good solubility and thermal stability, suggesting potential industrial applications (Zhang et al., 2007).
Applications in Organic Chemistry
Vinylsulfones and Vinylsulfonamides : A study explored the synthesis of 1-(methylsulfonyl)-1-propene and related compounds, which are widely used in synthetic organic chemistry due to their range of biological activities and roles as active agents in various reactions. This research highlights the broader utility of compounds with similar sulfonyl groups (Author Unknown, 2020).
Synthesis of Pyridinium-derived Complexes : Research involving the synthesis of pyridinium-derived N-heterocyclic carbene complexes of platinum showed the potential for these types of compounds in advanced chemical reactions and processes (Owen et al., 2004).
Antibiotic Detection in Milk : A study on the generation of broad specificity antibodies for sulfonamide antibiotics, including a compound similar to this compound, developed a sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. This demonstrates the compound's relevance in food safety and pharmaceutical analysis (Adrián et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(4,6-dimethyl-3-methylsulfonylpyridin-2-yl)-2,6-difluoro-N'-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-9-8-10(2)19-15(14(9)25(4,23)24)21(3)20-16(22)13-11(17)6-5-7-12(13)18/h5-8H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWHJLLNWWRENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C2=C(C=CC=C2F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

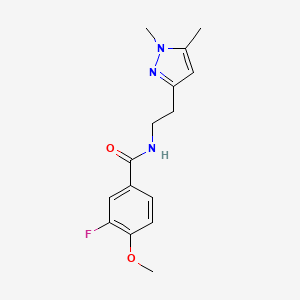
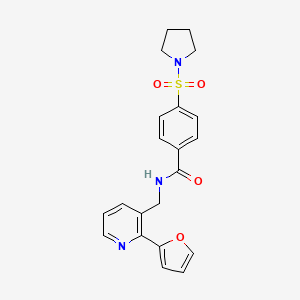
![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)

![1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2494044.png)
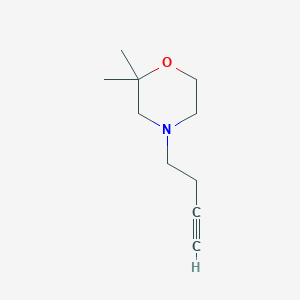
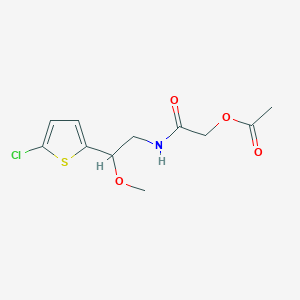
![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)

![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)
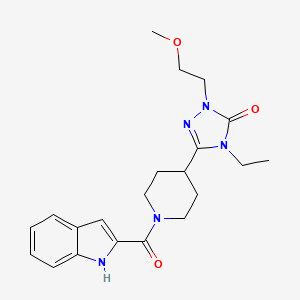
![N-(3-acetylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2494054.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)